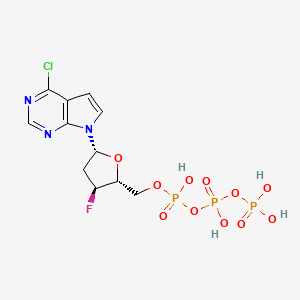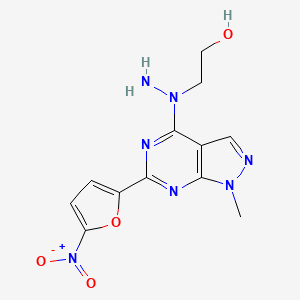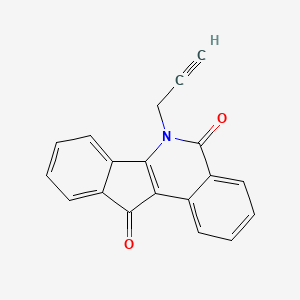
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes an indenoisoquinoline core with a propynyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indenoisoquinoline Core: This step involves the cyclization of a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic or basic conditions to form the indenoisoquinoline core.
Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (propyne) is coupled with a halogenated indenoisoquinoline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Functionalization: The final step may involve oxidation and further functionalization to achieve the desired dione structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This includes using continuous flow reactors for better control of reaction conditions and employing greener solvents and reagents to minimize environmental impact.
化学反応の分析
Types of Reactions
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to diol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indenoisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted indenoisoquinoline derivatives.
科学的研究の応用
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study DNA interactions and enzyme inhibition mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with DNA and enzymes:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Indenoisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Camptothecin: Another topoisomerase inhibitor with a different core structure but similar mechanism of action.
Uniqueness
6-(2-Propynyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific propynyl substituent, which may confer distinct electronic properties and biological activities compared to other indenoisoquinoline derivatives.
特性
CAS番号 |
81721-78-0 |
|---|---|
分子式 |
C19H11NO2 |
分子量 |
285.3 g/mol |
IUPAC名 |
6-prop-2-ynylindeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C19H11NO2/c1-2-11-20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h1,3-10H,11H2 |
InChIキー |
UMRYKNVDLHXTAA-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



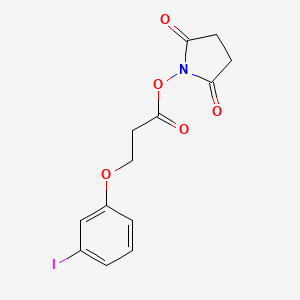
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
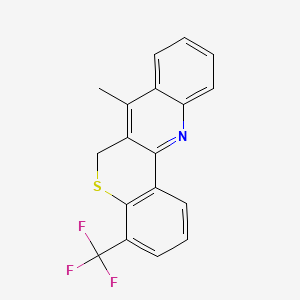
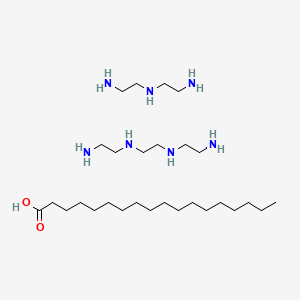
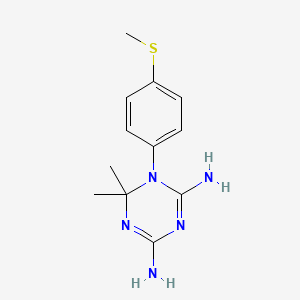
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)
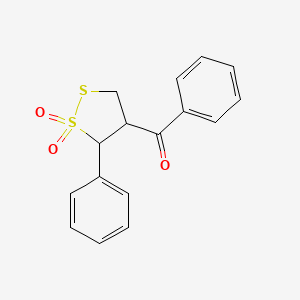
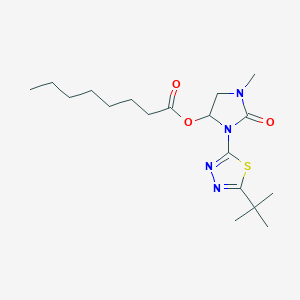
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)
